

# physicochemical properties of 2-Amino-4-methylpyrimidine-5-carbonitrile

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## Compound of Interest

**Compound Name:** 2-Amino-4-methylpyrimidine-5-carbonitrile

**Cat. No.:** B093160

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An In-depth Technical Guide on the Physicochemical Properties of **2-Amino-4-methylpyrimidine-5-carbonitrile**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the core physicochemical characteristics of **2-Amino-4-methylpyrimidine-5-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry. The following sections present its key properties, detailed experimental methodologies for their determination, and a visual representation of the characterization workflow.

## Physicochemical Data Summary

The quantitative physicochemical properties of **2-Amino-4-methylpyrimidine-5-carbonitrile** are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing formulation and delivery strategies.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	134.14 g/mol	<a href="#">[2]</a>
Melting Point	269-270 °C	<a href="#">[4]</a>
Boiling Point	386.5 ± 34.0 °C (Predicted)	<a href="#">[4]</a>
Density	1.27 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>
pKa	1.14 ± 0.10 (Predicted)	<a href="#">[4]</a>
Appearance	Pale Brown Solid	<a href="#">[2]</a>
Storage Conditions	2–8 °C under inert gas	<a href="#">[2]</a> <a href="#">[4]</a>
SMILES	Cc1ncc(C#N)c(N)n1	<a href="#">[1]</a>
InChI	1S/C6H6N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,1H3,(H2,8,9,10)	<a href="#">[1]</a>
InChI Key	YBPNIILOUYAGIF-UHFFFAOYSA-N	<a href="#">[1]</a>

## Experimental Protocols

The accurate determination of physicochemical properties is essential for drug discovery and development. Below are detailed methodologies for key experimental procedures.

### Determination of Melting Point

The melting point is a critical indicator of a compound's purity and identity.

- Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
- Apparatus: Capillary melting point apparatus.

- Procedure:
  - A small, dry sample of **2-Amino-4-methylpyrimidine-5-carbonitrile** is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
  - The capillary tube is placed in the heating block of the melting point apparatus.
  - The sample is heated at a steady rate of 1-2 °C per minute.
  - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

## Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing a drug's absorption and bioavailability.

- Principle: The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. It involves measuring the concentration of a saturated solution of the compound in a specific solvent.
- Procedure:
  - An excess amount of **2-Amino-4-methylpyrimidine-5-carbonitrile** is added to a vial containing a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
  - The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
  - After equilibration, the suspension is filtered to remove undissolved solid.
  - The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as the partition coefficient (LogP), is crucial for predicting a compound's permeability across biological membranes.

- Principle: The shake-flask method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and water or a buffered aqueous solution.[5]
- Procedure:
  - A known amount of **2-Amino-4-methylpyrimidine-5-carbonitrile** is dissolved in a pre-saturated mixture of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4).
  - The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for complete phase separation. Centrifugation can be used to ensure clear separation of the two layers.[5]
  - Aliquots are carefully taken from both the n-octanol and aqueous phases.
  - The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
  - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

## Determination of pKa by Potentiometric Titration

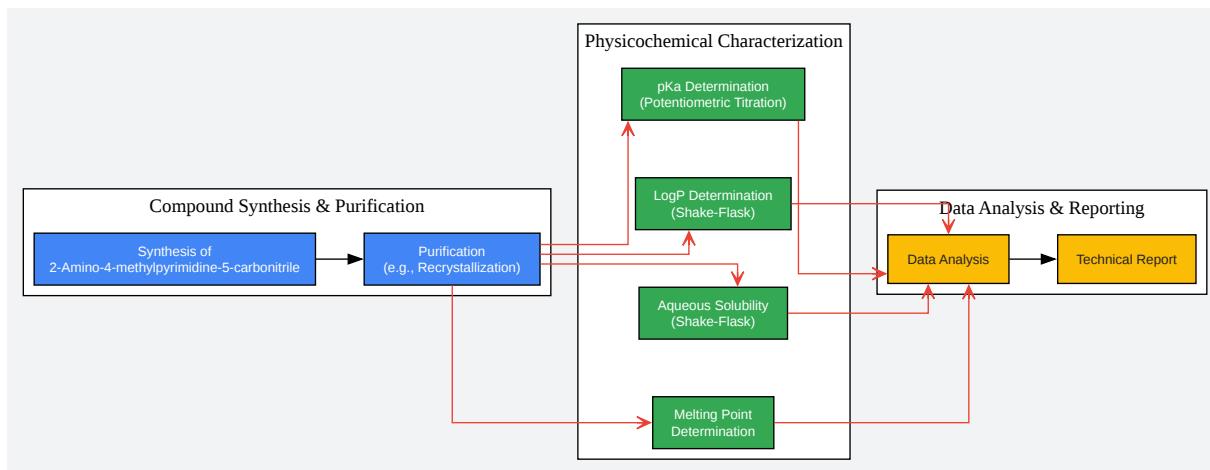
The acid dissociation constant (pKa) helps in understanding the ionization state of a compound at different pH values, which affects its solubility and absorption.[5]

- Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter.[5] The pKa can be determined from the resulting titration curve.
- Procedure:
  - Calibrate the pH meter using standard buffer solutions.[5]

- Dissolve a precise amount of **2-Amino-4-methylpyrimidine-5-carbonitrile** in a suitable solvent, often a co-solvent system like water-methanol, to ensure solubility.
- Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., HCl or NaOH).
- Record the pH after each addition of the titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like **2-Amino-4-methylpyrimidine-5-carbonitrile**.



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Caption: Workflow for Physicochemical Characterization.

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